molecular formula C16H16ClN3O B13058478 3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine

3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine

Cat. No.: B13058478
M. Wt: 301.77 g/mol
InChI Key: AIVWWERDIUPHNT-CAPFRKAQSA-N
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Description

3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is a complex organic compound that belongs to the cinnoline family This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a tetrahydrocinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the chlorophenyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydrocinnoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-propanol
  • 3-(4-chlorophenoxy)propionic acid
  • 4-chlorocinnamic acid

Uniqueness

3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine

InChI

InChI=1S/C16H16ClN3O/c1-10-7-15-13(16(8-10)20-21-2)9-14(18-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3/b20-16+

InChI Key

AIVWWERDIUPHNT-CAPFRKAQSA-N

Isomeric SMILES

CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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